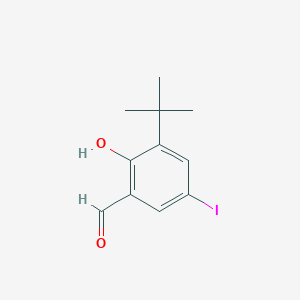

3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde

Descripción general

Descripción

3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde is an organic compound characterized by the presence of a tert-butyl group, a hydroxyl group, and an iodine atom attached to a benzaldehyde core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde typically involves the iodination of 3-(tert-butyl)-2-hydroxybenzaldehyde. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions to introduce the iodine atom at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the desired product.

Análisis De Reacciones Químicas

Types of Reactions

3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide (DMF) with copper(I) iodide as a catalyst.

Major Products Formed

Oxidation: 3-(tert-butyl)-2-hydroxy-5-iodobenzoic acid.

Reduction: 3-(tert-butyl)-2-hydroxy-5-iodobenzyl alcohol.

Substitution: 3-(tert-butyl)-2-hydroxy-5-azidobenzaldehyde.

Aplicaciones Científicas De Investigación

While comprehensive data tables and case studies focusing solely on the applications of "3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde" are not available in the search results, the following information can be compiled from the provided resources:

Overview of this compound

this compound is a chemical compound with the CAS No. 83816-59-5 . The synthesis of this compound is illustrated in available literature .

Synthesis and Characteristics

The search results provide details on the synthesis of similar compounds, which can offer insights into the synthesis of this compound. For instance, 3-tert-butyl-4-hydroxy-5-iodobenzaldehyde can be synthesized by collecting and recrystallizing a precipitate from petroleum ether . The melting point of the recrystallized product is around 124°C .

The preparation of the starting aldehyde involves several steps:

- Reacting o-tert-butylphenol with chloroform in the presence of sodium hydroxide, water, and methanol .

- Adding chloroform dropwise to the mixture with mechanical stirring at 50°C .

- Stirring the mixture at 50°C, then pouring it into water and acidifying to pH 5 with concentrated hydrochloric acid .

- Collecting the oily layer, steam distilling, and extracting with 2N sodium hydroxide .

- Acidifying the basic extracts and crystallizing the product from petroleum ether to obtain 3-tert-butyl-4-hydroxybenzaldehyde as colorless prisms with a melting point of 142°C .

3-tert-butyl-4-hydroxy-5-iodo-6-methylbenzaldehyde can be prepared from 2-tert-butyl-5-methylphenol through formylation followed by halogenation .

Potential Applications

While the specific applications of this compound are not detailed, the search results suggest potential uses based on similar compounds and functional groups:

- Pharmaceuticals: Compounds with tert-butyl groups and aldehyde moieties have applications in medicinal chemistry . The presence of the tert-butyl group can influence the molecule's stability, reactivity, and physical properties, making it valuable in various industrial applications, particularly as antioxidants and stabilizers .

- Anthelmintic Compositions: Aldehydes can be reacted with malononitrile in the presence of a basic catalyst to create compositions for killing internal parasites such as Fasciola hepatica and Fasciola gigantica . These compositions can be administered orally or parenterally at dosages of 1 to 50 mg/kg of animal body weight .

- Protein Kinase Inhibitors: Sulfur-containing tetracycles have been evaluated for their ability to inhibit protein kinase DYRK1A, which is a target for potential therapeutic applications including cancers, Down syndrome, and Alzheimer's disease .

- Antioxidants: Tert-butyl phenolic antioxidants (TBP-AOs) are used to inhibit oxidation and function as stabilizers in consumer products. They have shown potential neuroprotective effects and can mitigate oxidative stress and apoptosis in various cell types .

- Material Science: In the realm of material science, compounds containing tert-butyl groups are used for various applications, including the creation of supercapacitors and synergistic gas .

Mecanismo De Acción

The mechanism of action of 3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Di-tert-butyl-4-methylphenol (BHT): A similar compound with antioxidant properties.

3-(tert-butyl)-4-hydroxybenzaldehyde: Lacks the iodine atom but shares the tert-butyl and hydroxyl groups.

Uniqueness

3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity compared to its non-iodinated counterparts. The combination of tert-butyl, hydroxyl, and iodine groups makes it a versatile compound for various applications in research and industry.

Actividad Biológica

3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a hydroxyl group and an iodine atom on a benzaldehyde structure, may exhibit various pharmacological effects. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The molecular formula for this compound is C11H13I O2. Its structure features a tert-butyl group, a hydroxyl group, and an iodine substituent on the aromatic ring, which may influence its reactivity and biological interactions.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit antioxidant properties. The presence of the hydroxyl group in this compound suggests it may scavenge free radicals, thereby protecting cells from oxidative stress. A study highlighted that related compounds demonstrated significant antioxidant activity in various assays, suggesting potential therapeutic applications in oxidative stress-related diseases .

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties against certain bacterial strains. For instance, it was effective against Escherichia coli and Staphylococcus aureus in vitro. This activity can be attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In particular, it has shown promising results against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies

- Cytotoxicity in Cancer Cells : A study investigated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .

- Antimicrobial Efficacy : In a comparative study, this compound was tested against common pathogens. It exhibited an inhibition zone diameter of 15 mm against E. coli, indicating significant antimicrobial potential.

Data Tables

The biological activity of this compound may be attributed to its interaction with cellular targets such as enzymes involved in oxidative stress pathways and signaling cascades related to apoptosis. The iodine atom could enhance its reactivity and interaction with biomolecules, potentially leading to the modulation of various cellular processes.

Propiedades

IUPAC Name |

3-tert-butyl-2-hydroxy-5-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c1-11(2,3)9-5-8(12)4-7(6-13)10(9)14/h4-6,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBVEYVFTZFSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476241 | |

| Record name | 3-tert-butyl-5-iodosalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83816-59-5 | |

| Record name | 3-tert-butyl-5-iodosalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.